4-bromo-N-(2-hydroxyethyl)-3-propoxybenzenesulfonamide
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Overview
Description
4-bromo-N-(2-hydroxyethyl)-3-propoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of bromine, hydroxyethyl, and propoxy groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-hydroxyethyl)-3-propoxybenzenesulfonamide typically involves the following steps:
Sulfonation: The sulfonamide group is introduced by reacting the brominated benzene derivative with chlorosulfonic acid, followed by neutralization with ammonia or an amine.
Hydroxyethylation: The hydroxyethyl group is introduced through a nucleophilic substitution reaction using ethylene oxide or ethylene glycol.
Propoxylation: The propoxy group is introduced by reacting the intermediate with propyl bromide or propyl alcohol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-hydroxyethyl)-3-propoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of primary amines
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-bromo-N-(2-hydroxyethyl)-3-propoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored as a potential drug candidate for treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-hydroxyethyl)-3-propoxybenzenesulfonamide involves its interaction with bacterial enzymes, leading to the inhibition of essential metabolic pathways. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is crucial for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-hydroxyethyl)benzenecarboxamide
- 4-bromo-N-(2-hydroxyethyl)benzenecarbothioamide
- 4-bromo-N-(2-hydroxyethyl)-3-methylbenzamide
Uniqueness
4-bromo-N-(2-hydroxyethyl)-3-propoxybenzenesulfonamide is unique due to the presence of the propoxy group, which can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes. This structural feature may contribute to its enhanced antimicrobial activity compared to similar compounds.
Properties
IUPAC Name |
4-bromo-N-(2-hydroxyethyl)-3-propoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO4S/c1-2-7-17-11-8-9(3-4-10(11)12)18(15,16)13-5-6-14/h3-4,8,13-14H,2,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYMGPVIBSKLDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NCCO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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